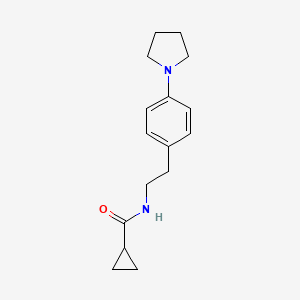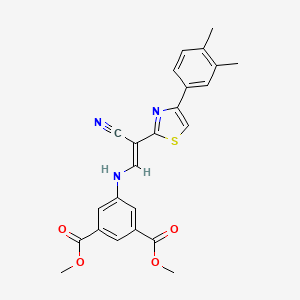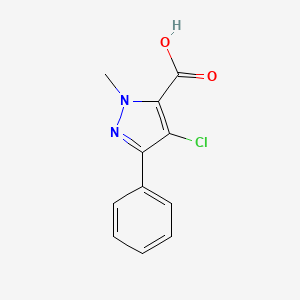
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is an organic compound with the molecular formula C7H9ClN2O2 . It is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of this compound typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . This results in 4-chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, the 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring substituted with a chlorine atom, an ethyl group, and a methyl group . The molecular weight is 188.61 .Chemical Reactions Analysis
The chemical reactions involving this compound are typically characterized by the reactivity of the pyrazole ring. The chlorine atom on the pyrazole ring can participate in various substitution reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C . Its vapor pressure is 3.55E-05mmHg at 25°C, and it has a refractive index of 1.587 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives are extensively used in the synthesis of various chemical compounds. The synthesis processes often involve complex reactions, yielding compounds with potential applications in diverse fields including material science and pharmacology. For instance, studies have described the synthesis of metal complexes using phenyl substituted pyrazole carboxylic acid. These complexes exhibit unique structural characteristics and have been analyzed for their antibacterial activities, indicating a potential role in developing antimicrobial agents (Liu et al., 2014). Another study focused on the structural, spectral, and theoretical investigations of a similar derivative, revealing insights into the compound's chemical properties and behavior (Viveka et al., 2016).
Potential in Optical Material Applications
Research has also been conducted on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, investigating their optical nonlinearity and potential application in optical limiting devices. These findings highlight the compound's significance in the field of optical materials and technologies (Chandrakantha et al., 2013).
Antimicrobial and Antibacterial Properties
Several studies have synthesized and characterized derivatives of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, assessing their antimicrobial and antibacterial properties. These compounds have shown promising activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (Chopde et al., 2012), (Maqbool et al., 2014).
Molecular Docking Studies
Molecular docking studies have been conducted on certain derivatives of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid to predict their interactions with specific proteins, a crucial step in drug design and development (Reddy et al., 2022).
Safety And Hazards
This compound should be treated as an organic compound. Proper handling includes wearing protective gloves and goggles . Avoid prolonged or frequent contact with the compound, and avoid inhaling its dust or solution . It should be stored in a sealed container, away from oxidizing agents and strong acids or bases . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .
Direcciones Futuras
Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects and are being studied for their potential as antileishmanial and antimalarial agents . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRZKCBAARSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

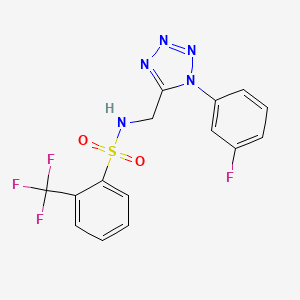
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)
![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)
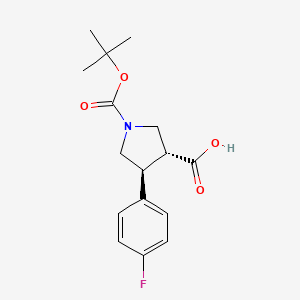
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)
![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)
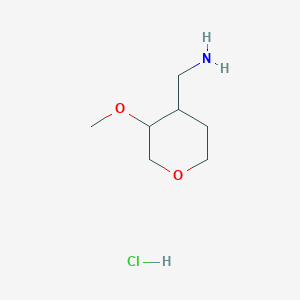
![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)
![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)
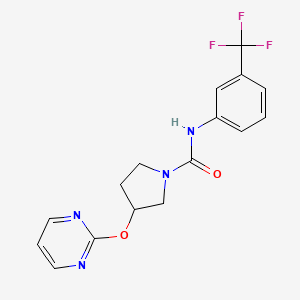
![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)
